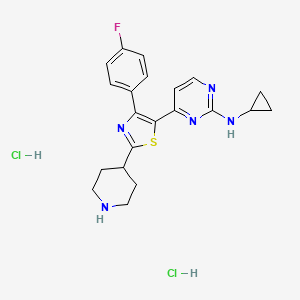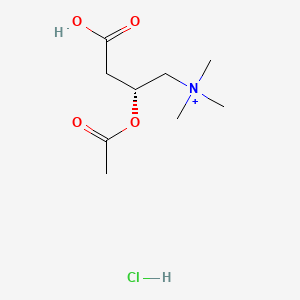
Isox inact
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Negative control for PF CBP1 . Exhibits negligible activity at CBP and BRD4.
Scientific Research Applications
2. Capillary Isoelectric Focusing of Microorganisms In the realm of microbiology, ISOX is utilized in the capillary isoelectric focusing of microorganisms. This technique serves as a tool for comparing inactivation methods in diagnostics and pathogen studies. ISOX is used in the analysis of model microorganisms like Escherichia coli, Staphylococcus epidermidis, Candida albicans, and bacteriophage PhiX 174, both in their native and inactivated forms. This approach offers insights into the isoelectric points and other properties of microorganisms after inactivation, contributing to the field of microbial diagnostics and research (Horká et al., 2007).
3. Dual Inhibitor in Epigenetic Research ISOX-DUAL, a compound related to ISOX, acts as a dual inhibitor of CBP/p300 and BRD4 bromodomains, showing promise as a chemical probe in epigenetic research. The development of a refined synthesis for ISOX-DUAL overcomes challenges in scale-up and production, enhancing its application in the study of epigenetic mechanisms. This adaptation in the synthesis process allows for more effective use of ISOX-DUAL in research settings, particularly in the exploration of epigenetic modulators (Edmonds et al., 2022).
4. Soil Degradation and Sorption-Desorption Studies The transformation and environmental behavior of isoxaflutole (ISOX), a chemical related to ISOX, are studied in relation to soil properties. This research is significant for understanding the degradation of ISOX in soils and its impact on the environment. The findings indicate that the transformation of ISOX to its herbicidally active degradate is influenced by soil pH, organic matter, and clay content. These insights are crucial for assessing the environmental impact and mobility of ISOX in agricultural settings (Rice et al., 2004).
5. Electrochemical Investigation for Pharmaceutical Analysis In pharmaceutical analysis, a voltammetric sensor using multi-walled carbon nanotube decorated with silver nanoparticles (AgNPs-MWCNTs) is developed for the determination of Isoxsuprine (ISOX). This sensor demonstrates high sensitivity and reproducibility in detecting ISOX, indicating its potential for accurate determination of ISOX in pharmaceutical preparations. The development of such sensitive analytical tools is essential for quality control and drug safety (Shahrokhian & Hafezi-Kahnamouei, 2018).
Properties
Molecular Formula |
C29H36N4O3 |
|---|---|
Molecular Weight |
488.62 |
IUPAC Name |
4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]-4,6-dimethylbenzimidazol-1-yl]ethyl]morpholine |
InChI |
InChI=1S/C29H36N4O3/c1-19-18-25-29(20(2)27(19)28-21(3)31-36-22(28)4)30-26(11-8-23-6-9-24(34-5)10-7-23)33(25)13-12-32-14-16-35-17-15-32/h6-7,9-10,18H,8,11-17H2,1-5H3 |
SMILES |
CC1=CC2=C(C(=C1C3=C(ON=C3C)C)C)N=C(N2CCN4CCOCC4)CCC5=CC=C(C=C5)OC |
Synonyms |
5-(Dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]--4,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


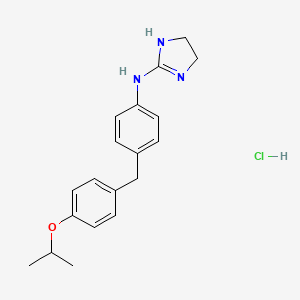

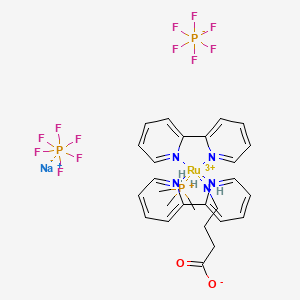
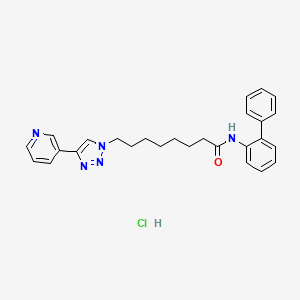
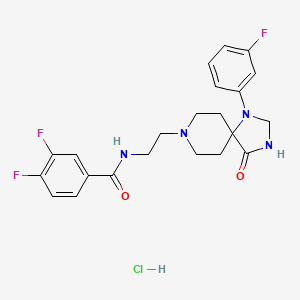
![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)
![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)
